Historphin

Description

Properties

IUPAC Name |

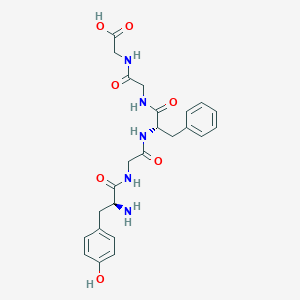

2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34)/t18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFPKYKDLYYTJH-OALUTQOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909398 |

Source

|

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105250-85-9 |

Source

|

| Record name | Historphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Historphin: A Technical Guide to its Sequence, Synthesis, and Biological Function

Introduction

Endogenous opioid peptides are a critical class of neuromodulators that play a central role in the regulation of pain, emotion, and various physiological processes.[1][2] These peptides exert their effects by interacting with opioid receptors, the same receptors targeted by opiate drugs like morphine.[1][3] Within the diverse family of endogenous opioids, which includes well-known members such as endorphins, enkephalins, and dynorphins, lies a lesser-known but significant peptide: historphin.[1][4]

This compound is an opiate-like peptide with a distinct amino acid sequence that confers specific biological activities.[5] This guide provides a comprehensive technical overview of this compound, focusing on its amino acid sequence, methods for its synthesis and purification, its biological functions, and the experimental protocols used to investigate its activity. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced world of opioid peptides and their potential therapeutic applications.

Primary Structure and Physicochemical Properties of this compound

The primary structure of this compound, a pentapeptide, is fundamental to its biological activity. Its amino acid sequence has been identified as:

Tyr-Gly-Phe-Gly-Gly [5]

This sequence can be represented using the single-letter amino acid code as YGFGG .

Structural Variants and Analogues

Structure-activity relationship studies have led to the synthesis of several this compound analogues to enhance potency and stability. A notable modification involves the substitution of the glycine at position 2 with a D-amino acid, specifically D-Alanine. This substitution significantly increases the peptide's resistance to enzymatic degradation, a common challenge in the therapeutic application of peptides.[5]

| Peptide Name | Amino Acid Sequence (Three-Letter) | Amino Acid Sequence (Single-Letter) | Modification |

| This compound | Tyr-Gly-Phe-Gly-Gly | YGFGG | Parent Peptide |

| [D-Ala²]-Historphin | Tyr-D-Ala-Phe-Gly-Gly | Y(D-Ala)FGG | Substitution of Glycine with D-Alanine at position 2 |

| [D-Ala²]-Historphin Amide | Tyr-D-Ala-Phe-Gly-Gly-NH₂ | Y(D-Ala)FGG-NH₂ | C-terminal amidation of the D-Ala² analogue |

The C-terminal amidation of the [D-Ala²]-Historphin analogue has been shown to further enhance its analgesic potency, reportedly exceeding the efficiency of Leu-enkephalin by a factor of 10,000 in certain assays.[5]

Physicochemical Properties

The physicochemical properties of this compound can be calculated based on its amino acid sequence. These properties are crucial for its handling, storage, and for understanding its behavior in biological systems.

| Property | Value |

| Molecular Weight | 513.5 g/mol |

| Isoelectric Point (pI) | 5.54 |

| Net Charge at pH 7 | 0 |

| Extinction Coefficient | 1490 M⁻¹cm⁻¹ (at 280 nm) |

Synthesis and Purification of this compound

The chemical synthesis of this compound and its analogues is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the efficient and controlled assembly of the peptide chain on a solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis of [D-Ala²]-Historphin Amide

This protocol outlines the manual synthesis of Tyr-D-Ala-Phe-Gly-Gly-NH₂ using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

- Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

- Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

- Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

- Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

3. Amino Acid Coupling:

- Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

- Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

- Monitor the coupling reaction using a ninhydrin test to ensure completion.

4. Chain Elongation:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, and finally Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group on the Tyrosine side chain prevents unwanted side reactions.

5. Cleavage and Deprotection:

- Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

- Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

- Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

6. Peptide Precipitation and Purification:

- Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.

- Centrifuge the mixture to pellet the crude peptide.

- Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

- Lyophilize the pure fractions to obtain the final peptide as a white powder.

7. Characterization:

- Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

Resin [label="Rink Amide Resin"];

Swell [label="Swell in DMF"];

Deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)"];

Coupling1 [label="Couple Fmoc-Gly-OH"];

Deprotection2 [label="Fmoc Deprotection"];

Coupling2 [label="Couple Fmoc-Gly-OH"];

Deprotection3 [label="Fmoc Deprotection"];

Coupling3 [label="Couple Fmoc-Phe-OH"];

Deprotection4 [label="Fmoc Deprotection"];

Coupling4 [label="Couple Fmoc-D-Ala-OH"];

Deprotection5 [label="Fmoc Deprotection"];

Coupling5 [label="Couple Fmoc-Tyr(tBu)-OH"];

Cleavage [label="Cleavage from Resin\n(TFA Cocktail)"];

Purification [label="RP-HPLC Purification"];

Final_Peptide [label="Pure Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Resin -> Swell;

Swell -> Deprotection1;

Deprotection1 -> Coupling1;

Coupling1 -> Deprotection2;

Deprotection2 -> Coupling2;

Coupling2 -> Deprotection3;

Deprotection3 -> Coupling3;

Coupling3 -> Deprotection4;

Deprotection4 -> Coupling4;

Coupling4 -> Deprotection5;

Deprotection5 -> Coupling5;

Coupling5 -> Cleavage;

Cleavage -> Purification;

Purification -> Final_Peptide;

}

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for [D-Ala²]-Historphin Amide.

Biological Activity and Mechanism of Action

This compound and its analogues are classified as opioid peptides, indicating that they exert their biological effects by binding to and activating opioid receptors.[1][5] These receptors are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems.

Opioid Receptor Interaction

While the specific receptor subtype preference for this compound is not as extensively characterized as for other opioids, its analgesic effects suggest interaction with one or more of the classical opioid receptors: mu (μ), delta (δ), and kappa (κ).[6] The analgesic activity of this compound analogues, which can be reversed by the opioid antagonist naloxone, confirms their action through opioid receptors.[5]

Signaling Pathway

The binding of an opioid peptide like this compound to its receptor initiates a cascade of intracellular events characteristic of GPCR signaling.

Caption: General signaling pathway of opioid peptides like this compound.

Mechanism of Action:

-

Receptor Binding: this compound binds to the extracellular domain of an opioid receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The G-protein also modulates ion channel activity, typically leading to an increase in potassium (K⁺) efflux and a decrease in calcium (Ca²⁺) influx.

-

Neuronal Inhibition: The combined effect of these intracellular changes is the hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters, such as substance P and glutamate.

-

Analgesic Effect: This overall neuronal inhibition in pain pathways results in the analgesic (pain-relieving) effects observed with this compound and its analogues.

Conclusion

This compound, with its simple pentapeptide structure of Tyr-Gly-Phe-Gly-Gly, represents an important member of the opioid peptide family. While not as extensively studied as the enkephalins or endorphins, research into its analogues has demonstrated the potential for developing highly potent and stable analgesic compounds. The ability to enhance its activity through strategic amino acid substitutions and C-terminal modifications highlights the value of this compound as a lead structure in drug discovery. A thorough understanding of its sequence, synthesis, and biological mechanism of action is crucial for leveraging its therapeutic potential and for advancing our knowledge of the complex endogenous opioid system.

References

- Kharchenko, E. P., Kalikhevich, V. N., Sokolova, T. V., Shestak, K. I., & Ardemasova, Z. A. (1989). [Highly active analogs of opiate-like peptides this compound and kapporphin]. Voprosy meditsinskoi khimii, 35(2), 106–109.

- Mielczarek, P., Hartman, K., Drabik, A., & Sroczyńska, A. (2021). Hemorphins—From Discovery to Functions and Pharmacology. Molecules, 26(13), 3879.

- Todorov, P., Peneva, P., Tchekalarova, J., et al. (2020). Structure–activity relationship study on new hemorphin-4 analogues containing steric restricted amino acids moiety for evaluation of their anticonvulsant activity. Amino Acids, 52(10), 1375–1390.

- Zhao, Q., Garreau, I., Sannier, F., & Piot, J. M. (1997). Opioid peptides derived from hemoglobin: Hemorphins. Biopolymers, 43(2), 75–98.

- Berényi, S., et al. (2021). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. Molecules, 26(11), 3183.

- Montecucchi, P. C., de Castiglione, R., Piani, S., Gozzini, L., & Erspamer, V. (1981). Amino acid composition and sequence of dermorphin, a novel opiate-like peptide from the skin of Phyllomedusa sauvagei. International journal of peptide and protein research, 17(3), 275–283.

- Cabras, T., et al. (2023). A Catalog of Coding Sequence Variations in Salivary Proteins’ Genes Occurring during Recent Human Evolution. International Journal of Molecular Sciences, 24(20), 15009.

- de Castiglione, R., Faoro, F., Perseo, G., & Piani, S. (1981). Synthesis of dermorphins, a new class of opiate-like peptides. International journal of peptide and protein research, 17(2), 263–272.

- Aldrich, J. V., et al. (2011). Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis. ACS medicinal chemistry letters, 2(6), 439–444.

- Gentilucci, L., et al. (2011). Neuropeptide mimetics for pain management. Current topics in medicinal chemistry, 11(13), 1647–1666.

- PATEY, G., et al. (1985). [Discovery, anatomical mapping and biosynthesis of various families of endogenous opioid peptides]. Annales de biologie clinique, 43(4), 533–542.

- Zioudrou, C., Streaty, R. A., & Klee, W. A. (1979). Opioid peptides derived from food proteins. The exorphins. The Journal of biological chemistry, 254(7), 2446–2449.

- Wikipedia contributors. (2023). Opioid peptide. Wikipedia, The Free Encyclopedia.

- Papini, A. M., et al. (2012). Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides. ACS medicinal chemistry letters, 3(11), 923–927.

- Pasternak, G. W. (2014). Amino acid sequences of selected human endogenous opioid peptides.

- UniProt Consortium. (2021). PDYN - Proenkephalin-B - Homo sapiens (Human). UniProtKB.

- Do, T. K., et al. (2019). Analgesic Peptides: From Natural Diversity to Rational Design. Pharmaceuticals, 12(4), 173.

- Cox, B. M. (1982). Endogenous opioid peptides: a guide to structures and terminology. Life sciences, 31(16-17), 1645–1658.

Sources

- 1. Opioid peptide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary | MDPI [mdpi.com]

- 4. [Discovery, anatomical mapping and biosynthesis of various families of endogenous opioid peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Highly active analogs of opiate-like peptides this compound and kapporphin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hemorphins—From Discovery to Functions and Pharmacology [mdpi.com]

An In-depth Technical Guide to the Discovery and Origin of Histatins and Histone-Derived Antimicrobial Peptides

A Note on Terminology: The term "histophin" is not a standard classification in scientific literature. This guide interprets the query as a request for information on two distinct but functionally related families of antimicrobial peptides: histatins and histone-derived antimicrobial peptides (HDAPs) . Both are crucial components of innate immunity, and their discovery has paved new avenues in drug development. This guide will provide a comprehensive overview of each family, addressing their unique origins, discovery, and core biological functions.

Part I: Histatins - The Salivary Sentinels

Discovery and Origin

Histatins were first isolated and characterized in 1988 by Oppenheim and colleagues from human parotid gland secretions.[1][2] This family of small, cationic, histidine-rich peptides are key players in the innate immune defense of the oral cavity.[1][3] They are secreted by the parotid and submandibular salivary glands, reaching concentrations of 50 to 425 µg/ml in saliva.[1]

The primary members of this family, Histatin-1 and Histatin-3, are encoded by the HTN1 and HTN3 genes, respectively, located on human chromosome 4q13.[4] Evolutionary analysis suggests that these genes arose from gene-duplication events of the same gene family that encodes for statherin, another salivary protein.[4][5] Many of the smaller histatins, including the potent antifungal Histatin-5, are not primary gene products but result from the proteolytic cleavage of Histatin-3.[1][6][7]

Key Histatin Variants:

| Peptide | Amino Acids | Molecular Weight (Da) | Origin |

| Histatin-1 | 38 | ~4929 | HTN1 gene product |

| Histatin-3 | 32 | ~4063 | HTN3 gene product |

| Histatin-5 | 24 | ~3037 | Proteolytic product of Histatin-3 |

Isolation and Characterization: A Methodological Deep Dive

The isolation of histatins from the complex protein milieu of saliva requires a multi-step approach designed to separate these small, cationic peptides from other salivary components. The initial discovery utilized gel filtration and reverse-phase high-performance liquid chromatography (RP-HPLC).[2][8]

A more efficient, contemporary method involves a two-step process:

-

Zinc Precipitation: This technique leverages the high affinity of the histidine-rich histatins for metal ions. By introducing zinc to parotid secretions under alkaline conditions, histatins selectively precipitate out of the solution, allowing for their separation from other salivary proteins.[9] This step offers a high yield of approximately 90%.[9]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The histatin-containing precipitate is then redissolved and subjected to RP-HPLC for final purification. This chromatographic technique separates molecules based on their hydrophobicity, yielding highly purified fractions of the different histatin variants.[9][10]

The workflow for this modern isolation protocol can be visualized as follows:

Biological Activity and Mechanism of Action

Histatins are best known for their potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[2] Histatin-5 is the most active in this regard.[3] The mechanism of action is multifaceted and distinct from many other antimicrobial peptides that simply lyse microbial membranes.

The candidacidal action of Histatin-5 involves the following key steps:

-

Cell Wall Binding: Histatin-5 initially binds to proteins in the cell wall of C. albicans.

-

Intracellular Translocation: Following binding, the peptide is transported into the fungal cytoplasm in an energy-dependent manner, a process facilitated by fungal polyamine transporters.[10]

-

Mitochondrial Targeting: Once inside the cell, Histatin-5 targets the mitochondria, disrupting their function.[3]

-

Ion Imbalance and Osmotic Stress: This leads to a non-lytic loss of intracellular ATP and potassium ions, causing volume dysregulation and osmotic stress, which ultimately results in cell death.[3][10][11]

-

Generation of Reactive Oxygen Species (ROS): Histatin-5 also induces the formation of ROS, which can damage various cellular components.[3]

This intricate mechanism can be illustrated as follows:

Part II: Histone-Derived Antimicrobial Peptides (HDAPs) - Nuclear Proteins with a Second Life

Discovery and Origin

Histone-derived antimicrobial peptides (HDAPs) are fragments of histone proteins, the primary protein components of chromatin in eukaryotic cells.[12] While histones are well-known for their role in DNA packaging within the nucleus, it is now understood that they and their fragments can be found extracellularly and possess potent antimicrobial properties.[11]

HDAPs are generated through the proteolytic cleavage of histone proteins by various enzymes.[12][13] This process can occur during immune responses, such as the formation of neutrophil extracellular traps (NETs), where histones are released to ensnare and kill pathogens.

Notable examples of HDAPs include:

-

Buforin II: A 21-amino acid peptide derived from histone H2A, first isolated from the stomach tissue of the Asian toad, Bufo bufo gargarizans.[13][14][15] It is a more potent derivative of the larger Buforin I.[14]

-

Oncorhyncin II: A 69-residue C-terminal fragment of histone H1, discovered in the skin secretions of rainbow trout (Oncorhynchus mykiss).[16][17][18]

Isolation and Characterization

The isolation of HDAPs is tailored to the source material. For instance, the discovery of Oncorhyncin II involved an acid extract of rainbow trout skin secretions, followed by purification steps to isolate the peptide.[16][17] The characterization process heavily relies on:

-

Amino Acid Sequencing: To determine the primary structure of the peptide.

-

Mass Spectrometry (e.g., MALDI-MS): To ascertain the precise molecular mass of the purified peptide.[16][17]

By comparing the determined amino acid sequence and molecular mass to known protein databases, researchers can identify the parent histone protein from which the HDAP is derived.[16][17][18]

Biological Activity and Mechanism of Action

HDAPs exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[16][19] Their mechanisms of action can vary significantly, highlighting the diverse strategies employed by these peptides.

Buforin II's Mechanism:

Buforin II is particularly noteworthy for its cell-penetrating ability.[14][15] Its mechanism is distinct from membrane-disrupting peptides and involves:

-

Membrane Translocation: Buforin II can cross bacterial cell membranes without causing significant lysis or pore formation.[14][15][20] A proline hinge in its structure is crucial for this cell-penetrating capability.[14][15][21]

-

Intracellular Targeting: Once inside the bacterium, Buforin II binds to intracellular nucleic acids (DNA and RNA), disrupting essential cellular processes and leading to cell death.[14]

Oncorhyncin II's Mechanism:

Oncorhyncin II, in contrast, appears to act on the bacterial membrane. It induces a significant destabilization of lipid bilayers without forming stable ion channels, leading to the loss of membrane integrity.[16][17][18]

Quantitative Antimicrobial Activity of Selected Peptides:

| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) |

| Histatin-5 | A. baumannii | 38 µM[22] |

| Histatin-5 | P. aeruginosa | 47 µM[22] |

| Histatin-5 | E. cloacae | 90 µM[22] |

| Buforin II | A. baumannii | 8 mg/L[19] |

| Oncorhyncin II | Various Gram-(+) and Gram-(-) bacteria | Submicromolar range[16][17][18] |

Conclusion

While the term "histophin" is not formally recognized, the peptide families it likely encompasses—histatins and histone-derived antimicrobial peptides—are of significant scientific interest. Histatins, originating from dedicated genes, stand as crucial guardians of the oral cavity. HDAPs, on the other hand, represent a fascinating example of protein multifunctionality, where nuclear proteins are repurposed as potent antimicrobial agents. The continued study of these peptides not only deepens our understanding of innate immunity but also provides a rich source of templates for the development of novel therapeutic agents to combat infectious diseases.

References

-

Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics. (n.d.). MDPI. Retrieved from [Link]

-

Histatin peptides: Pharmacological functions and their applications in dentistry. (2016). Pakistan Journal of Pharmaceutical Sciences, 29(3), 1051-1055. Retrieved from [Link]

- Fernandes, J. M., Molle, G., & Kemp, G. D. (2004). Isolation and characterisation of oncorhyncin II, a histone H1-derived antimicrobial peptide from skin secretions of rainbow trout, Oncorhynchus mykiss.

-

Isolation and characterisation of oncorhyncin II, a histone H1-derived antimicrobial peptide from skin secretions of rainbow trout, Oncorhynchus mykiss. (n.d.). University of St Andrews Research Portal. Retrieved from [Link]

- Review Article Histatins: antimicrobial peptides with therapeutic potential. (2003). Journal of Applied Microbiology, 95(1), 21-31.

-

Isolation and characterisation of oncorhyncin II, a histone H1-derived antimicrobial peptide from skin secretions of rainbow trout, Oncorhynchus mykiss. (2004). Developmental & Comparative Immunology, 28(2), 127-138. Retrieved from [Link]

-

How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5. (2014). Eukaryotic Cell, 13(8), 988-994. Retrieved from [Link]

-

Mechanism of action of human histatin peptides against Candida albicans. (n.d.). ResearchGate. Retrieved from [Link]

- Oppenheim, F. G., Xu, T., McMillian, F. M., Levitz, S. M., Diamond, R. D., Offner, G. D., & Troxler, R. F. (1988). Histatins, a novel family of histidine-rich proteins in human parotid secretion. Isolation, characterization, primary structure, and fungistatic effects on Candida albicans. The Journal of Biological Chemistry, 263(16), 7472-7477.

-

Mechanism of action of histatin 5 with target Candida albicans cells. (n.d.). ResearchGate. Retrieved from [Link]

- Duncan, E. M., Liew, D., & Allis, C. D. (2015). Enzymatic cleavage of histone H3: a new consideration when measuring histone modifications in human samples. Clinical Epigenetics, 7(1), 10.

- Flora, B., Gusman, H., Helmerhorst, E. J., Troxler, R. F., & Oppenheim, F. G. (2001). A new method for the isolation of histatins 1, 3, and 5 from parotid secretion using zinc precipitation.

-

Gene group: Histatins and statherin (HTN). (n.d.). HUGO Gene Nomenclature Committee. Retrieved from [Link]

-

Histatin 3. (n.d.). In Wikipedia. Retrieved from [Link]

- Park, C. B., Kim, M. S., & Kim, S. C. (2000). Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide. Proceedings of the National Academy of Sciences, 97(15), 8245-8250.

-

Isolation and characterisation of oncorhyncin II, a histone H1-derived antimicrobial peptide from skin secretions of rainbow trout, Oncorhynchus mykiss. (2004). OiPub. Retrieved from [Link]

-

Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II. (n.d.). ResearchGate. Retrieved from [Link]

- Salivary Antimicrobial Peptide Histatin-5 Does Not Display Zn(II)-Dependent or -Independent Activity against Streptococci. (2022). ACS Infectious Diseases, 8(1), 143-152.

-

Kinetics of histatin proteolysis in whole saliva and the effect on bioactive domains with metal-binding, antifungal, and wound-healing properties. (2017). Journal of Biological Chemistry, 292(20), 8267-8281. Retrieved from [Link]

- Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus). (2023). International Journal of Molecular Sciences, 24(7), 6750.

- In Vitro Identification of Histatin 5 Salivary Complexes. (2015). PLoS ONE, 10(11), e0142825.

- Human Salivary Protein Histatin 5 Has Potent Bactericidal Activity against ESKAPE Pathogens. (2017). Antimicrobial Agents and Chemotherapy, 61(3), e02157-16.

-

Park, C. B., Kim, M. S., & Kim, S. C. (2000). Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide. Proceedings of the National Academy of Sciences, 97(15), 8245-8250. Retrieved from [Link]

- Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II. (2000). PNAS, 97(15), 8245-8250.

-

Exploring Histone Derived Novel Anti-Microbial Peptides in Archaebacteria. (n.d.). ResearchGate. Retrieved from [Link]

- Park, C. B., Kim, M. S., & Kim, S. C. (2000). Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II.

- Membrane Adsorption Enhances Translocation of Antimicrobial Peptide Buforin 2. (2021). The Journal of Physical Chemistry B, 125(35), 9976-9986.

- Physiological regulation of the secretion of histatins and statherins in human parotid saliva. (1994). Journal of Dental Research, 73(12), 1787-1793.

-

HTN3 - histatin 3. (n.d.). WikiGenes. Retrieved from [Link]

- Salivary Antimicrobial Peptide Histatin-5 Does Not Display Zn(II)-Dependent or -Independent Activity against Streptococci. (2022). ACS Infectious Diseases, 8(1), 143-152.

-

How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5. (n.d.). Retrieved from [Link]

-

Histatins, a Novel Family of Histidine-rich Proteins in Human Parotid Secretion. (n.d.). ResearchGate. Retrieved from [Link]

- Electrostatics-Based Computational Design and Experimental Analysis of Buforin II Antimicrobial Peptide Variants with Increased DNA Affinities. (2023). ACS Omega, 8(31), 28247-28258.

- Impaired Histatin-5 Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals. (2013). Journal of AIDS & Clinical Research, 4(9), 1000244.

- Dual Roles of Extracellular Histone H3 in Host Defense: Its Differential Regions Responsible for Antimicrobial and Cytotoxic Properties and Their Modes of Action. (2022). International Journal of Molecular Sciences, 23(18), 10668.

- Troxler, R. F., Offner, G. D., Xu, T., Vanderspek, J. C., & Oppenheim, F. G. (1990). Structural relationship between human salivary histatins. Journal of Dental Research, 69(1), 2-6.

- Novel Histone-Derived Antimicrobial Peptides Use Different Antimicrobial Mechanisms. (2011). The Journal of Biological Chemistry, 286(25), 22624-22634.

- A novel antibacterial strategy: histone and antimicrobial peptide synergy. (2021). Biochemical Society Transactions, 49(1), 215-224.

- The Isolation From Human Parotid Saliva of a Tyrosine-Rich Acidic Peptide Which Exhibits High Affinity for Hydroxyapatite Surfaces. (1973). Archives of Oral Biology, 18(12), 1531-1541.

Sources

- 1. Histatin peptides: Pharmacological functions and their applications in dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histatins, a novel family of histidine-rich proteins in human parotid secretion. Isolation, characterization, primary structure, and fungistatic effects on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics [mdpi.com]

- 5. Gene group | HUGO Gene Nomenclature Committee [genenames.org]

- 6. Histatin 3 - Wikipedia [en.wikipedia.org]

- 7. WikiGenes - HTN3 - histatin 3 [wikigenes.org]

- 8. researchgate.net [researchgate.net]

- 9. A new method for the isolation of histatins 1, 3, and 5 from parotid secretion using zinc precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic cleavage of histone H3: a new consideration when measuring histone modifications in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 16. Isolation and characterisation of oncorhyncin II, a histone H1-derived antimicrobial peptide from skin secretions of rainbow trout, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Human Salivary Protein Histatin 5 Has Potent Bactericidal Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Historphin Receptor Binding Affinity and Selectivity

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the receptor binding affinity and selectivity of historphin, an opioid peptide belonging to the hemorphin family. While specific quantitative binding data for the parent this compound peptide is not extensively documented in publicly accessible literature, this guide leverages data from the broader class of hemorphins and other endogenous opioid peptides to provide a robust framework for its study. We delve into the theoretical underpinnings of ligand-receptor interactions, present detailed, field-proven protocols for in vitro binding and functional assays, and explore the downstream signaling cascades initiated by opioid receptor activation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and the development of novel therapeutics.

Introduction: The Enigmatic Role of this compound and its Congeners

This compound, a peptide with the sequence Tyr-Gly-Gly-Phe-Gly-Gly, belongs to the hemorphin family, a class of opioid peptides derived from the proteolytic cleavage of hemoglobin.[1] These endogenous peptides are intriguing components of the opioid system, which plays a critical role in pain modulation, reward, and various physiological processes.[2][3] The opioid system primarily consists of three classical G protein-coupled receptors (GPCRs): the mu (µ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR, respectively).[4]

The interaction of a ligand like this compound with these receptors is defined by two key parameters: affinity and selectivity . Affinity refers to the strength of the binding interaction between the ligand and the receptor, while selectivity describes the ligand's preference for one receptor subtype over others. A thorough understanding of these properties is paramount for elucidating the physiological role of this compound and for the rational design of novel therapeutics with improved efficacy and reduced side effects.[5]

While analogues of this compound have been synthesized and shown to possess high analgesic activity, detailed binding characteristics of the parent peptide remain less defined in the literature.[6] This guide, therefore, will use the broader family of hemorphins and other well-characterized opioid peptides as exemplars to detail the methodologies required to fully characterize this compound's receptor interaction profile.

Foundational Principles of Receptor Binding and Selectivity

The interaction between a ligand and a receptor is a dynamic process governed by the law of mass action. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[7] A lower Kd value signifies a higher binding affinity.

In the context of drug discovery and pharmacology, we are often interested in the affinity of an unlabeled compound (like this compound) for a receptor. This is typically determined through competitive binding assays, where the unlabeled compound competes with a radiolabeled ligand for binding to the receptor. The resulting data is used to calculate the inhibitory constant (Ki), which is a measure of the affinity of the unlabeled compound.[8]

Selectivity is a comparative measure of a ligand's affinity for different receptor subtypes. It is often expressed as a ratio of the Ki values for the different receptors (e.g., Ki DOR / Ki MOR). A high selectivity ratio indicates a strong preference for one receptor over another.

Methodologies for Determining Binding Affinity and Selectivity

A multi-faceted approach employing both binding and functional assays is essential for a comprehensive understanding of a ligand's interaction with its target receptors.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and sensitive method for measuring the affinity of a ligand for a receptor.[9] These assays typically involve incubating a source of receptors (e.g., cell membranes from tissues or cell lines expressing the receptor) with a radiolabeled ligand.

Saturation binding assays are used to determine the density of receptors in a given preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radiolabeled ligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radiolabeled ligand until saturation is reached.

Competition binding assays are employed to determine the affinity (Ki) of an unlabeled compound. In this setup, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound). The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation:[10]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radiolabeled ligand.

-

Kd is the equilibrium dissociation constant of the radiolabeled ligand.

Detailed Protocol: Competition Radioligand Binding Assay for Opioid Receptors

This protocol provides a generalized framework for determining the Ki of this compound at MOR, DOR, and KOR.

1. Receptor Preparation:

- Utilize membranes from CHO or HEK293 cells stably expressing the human mu, delta, or kappa opioid receptor. Alternatively, brain tissue from animal models can be used.[7][11]

- Homogenize the cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes.

- Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

2. Assay Setup:

- Perform the assay in a 96-well plate format.

- To each well, add the following in order:

- Assay buffer

- Unlabeled this compound at various concentrations (typically a serial dilution).

- A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

- Receptor membrane preparation.

- Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a non-radioactive antagonist, e.g., naloxone).

3. Incubation:

- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

4. Separation of Bound and Free Ligand:

- Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Detection:

- Dry the filter plate and add a scintillation cocktail to each well.

- Count the radioactivity in each well using a scintillation counter.

6. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.

- Fit the data using a non-linear regression model to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation.

Visualization of Experimental Workflow

Caption: Putative signaling pathways activated by this compound at the mu-opioid receptor.

Data Interpretation and Selectivity Profile

The affinity (Ki) and potency (EC50) values obtained from the assays described above are used to construct a selectivity profile for this compound.

Table 1: Representative Binding Affinity (Ki, nM) of Opioid Peptides at Human Opioid Receptors

| Peptide | Mu (MOR) Ki (nM) | Delta (DOR) Ki (nM) | Kappa (KOR) Ki (nM) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | - |

| Hemorphin-4 | In range of β-casomorphins | In range of β-casomorphins | Higher than β-casomorphins | [12] |

| Dermorphin | 0.7 | 62 | >5000 | [13] |

| DAMGO | 1.23 | ~615 | ~615 | [11] |

| DPDPE | ~70 | 1.4 | >10000 | [11] |

| U69,593 | >10000 | >10000 | 0.89 | [11] |

Note: The data for Hemorphin-4 is qualitative. The other peptides are included for comparative purposes to illustrate typical selectivity profiles.

Table 2: Representative Functional Potency (EC50, nM) of Opioid Peptides

| Peptide | Receptor | Assay | EC50 (nM) | Reference |

| This compound | MOR, DOR, KOR | [³⁵S]GTPγS | Data Not Available | - |

| DAMGO | MOR | [³⁵S]GTPγS | 74 | [8] |

| DPDPE | DOR | [³⁵S]GTPγS | 0.68 | [8] |

| U50,488H | KOR | [³⁵S]GTPγS | 8.2 | [8] |

Note: Data for well-characterized selective agonists are provided as a reference for expected potency ranges.

Conclusion and Future Directions

This guide has outlined the essential theoretical and practical framework for determining the receptor binding affinity and selectivity of this compound. While specific quantitative data for this peptide remains elusive in the public domain, the methodologies detailed herein, using data from related hemorphins and other opioid peptides as a guide, provide a clear path forward for its characterization.

Future research should focus on systematically evaluating the binding of this compound and its metabolites to all three opioid receptors using the protocols described. Furthermore, functional assays are critical to determine its efficacy and potential for biased agonism. A comprehensive understanding of this compound's pharmacology will not only illuminate its physiological role but also inform the development of novel, safer, and more effective opioid-based therapeutics.

References

-

Kharchenko, E. P., Kalikhevich, V. N., Sokolova, T. V., Shestak, K. I., & Ardemasova, Z. A. (1989). [Highly active analogs of opiate-like peptides this compound and kapporphin]. Voprosy meditsinskoi khimii, 35(2), 106–109. [Link]

-

Gacel, G., Fournie-Zaluski, M. C., & Roques, B. P. (1980). D-Tyr-Ser-Gly-Phe-Leu-Thr, a highly preferential ligand for δ-opiate receptors. FEBS letters, 118(2), 245–247. [Link]

-

Emmerson, P. J., Liu, M. R., Woods, J. H., & Medzihradsky, F. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of pharmacology and experimental therapeutics, 271(3), 1630–1637. [Link]

-

Brantl, V., Gramsch, C., Lottspeich, F., Mertz, R., Jaeger, K. H., & Herz, A. (1986). Opioid receptor affinities of the blood-derived tetrapeptides hemorphin and cytochrophin. European journal of pharmacology, 125(2), 309–310. [Link]

-

Mafdar, M., Shariat-Madar, Z., & Mahdi, W. A. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences of the United States of America, 117(28), 16675–16683. [Link]

-

Volpe, D. A., McMahon Tobin, G. A., & Mellon, R. D. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385–390. [Link]

-

THE ROLE OF INTRACELLULAR SIGNALING PATHWAYS ON MU-OPIOID RECEPTOR AGONIST-INDUCED ANTINOCICEPTION AND TOLERANCE DEVELOPMENT By - WSU Research Exchange. (n.d.). Retrieved January 12, 2026, from [Link]

-

Wikipedia contributors. (2024, December 1). Mu-opioid receptor. In Wikipedia, The Free Encyclopedia. Retrieved 16:30, January 12, 2026, from [Link]

-

Barati Farimani, A., & Shukla, D. (2020). The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. bioRxiv. [Link]

-

Gomes, I., Sierra, S., Lueptow, L., Gupta, A., Gouty, S., & Devi, L. A. (2020). Regulation of Opioid Receptors by Their Endogenous Opioid Peptides. Frontiers in pharmacology, 11, 570383. [Link]

-

Crowley, R. S., Riley, A. P., Sherwood, A. M., Groer, C. E., & Spivak, C. E. (2021). Modulating β-Arrestin-2 Recruitment at the δ- and μ-Opioid Receptors Using Peptidomimetic Ligands. RSC medicinal chemistry, 12(8), 1353–1358. [Link]

-

Stahl, E. L., & Bohn, L. M. (2014). β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. Handbook of experimental pharmacology, 219, 245–267. [Link]

-

Li, J. G., Zhang, F., & Pan, Y. X. (2021). Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. International journal of molecular sciences, 22(16), 8856. [Link]

-

Whistler, J. L., & von Zastrow, M. (1998). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. Life sciences, 62(17-18), 1647–1652. [Link]

-

Barati Farimani, A., & Shukla, D. (2020). The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. bioRxiv. [Link]

-

Akil, H., & McNally, G. P. (2000). OPIOID PEPTIDES AND THEIR RECEPTORS: OVERVIEW AND FUNCTION IN PAIN MODULATION. ACNP. [Link]

-

Corder, G., Ahanonu, B., & Scherrer, G. (2021). Endogenous opioid systems alterations in pain and opioid use disorder. Frontiers in systems neuroscience, 15, 786989. [Link]

-

Ali, A., Alanazi, A. M., & Al-Anazi, A. F. (2024). Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling. Frontiers in molecular biosciences, 11, 1354567. [Link]

-

Yasmin, F., & Nuru-Torbey, H. (2023). Biochemistry, Endogenous Opioids. In StatPearls. StatPearls Publishing. [Link]

-

Tufts University. (n.d.). Pathways and Receptors – Opioid Peptides. Retrieved January 12, 2026, from [Link]

-

Tufts University. (n.d.). Mu Receptors – Opioid Peptides. Retrieved January 12, 2026, from [Link]

-

Li, J. X., Li, Y. L., & Zhang, Y. (2022). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in pharmacology, 13, 969185. [Link]

-

Ali, A., Alanazi, A. M., & Al-Anazi, A. F. (2024). Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling. Frontiers in molecular biosciences, 11, 1354567. [Link]

-

Tufts University. (n.d.). General Opioid Signaling – Opioid Peptides. Retrieved January 12, 2026, from [Link]

-

Devi, L. A. (2018). Untangling the complexity of opioid receptor function. Journal of neuroscience research, 96(1), 15–26. [Link]

-

Husbands, S. M., Breeden, S., & Lewis, J. W. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of medicinal chemistry, 57(11), 4726–4732. [Link]

-

Ali, A. (2019). Molecular insights into the interaction of hemorphin and its targets. OUCI. [Link]

-

Volpe, D. A., McMahon Tobin, G. A., & Mellon, R. D. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385–390. [Link]

-

Wang, D., Raehal, K. M., & Bohn, L. M. (2009). Opioid receptor binding affinity (K i ) and antagonistic potency (K i )... | Download Table. ResearchGate. [Link]

-

ResearchGate. (n.d.). Binding affinity (K i ) values of selected compounds to opioid... Retrieved January 12, 2026, from [Link]

-

In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity - DTIC. (2017, March 2). Retrieved January 12, 2026, from [Link]

-

Volpe, D. A., McMahon Tobin, G. A., & Mellon, R. D. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology : RTP, 59(3), 385–390. [Link]

-

Shenoy, M., & Lui, F. (2023). Physiology, Opioid Receptor. In StatPearls. StatPearls Publishing. [Link]

-

Fischel, J. L., & Medzihradsky, F. (1990). Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor. European journal of biochemistry, 189(3), 625–635. [Link]

-

Design of Opioid Peptides for a Potential Delta-Receptor Affinity Label Function: Comparison with the Mu-Specific Tyr-D-Ala-Gly-(Me)Phe- Chloromethyl Ketone - Sci-Hub. (n.d.). Retrieved January 12, 2026, from [Link]

-

Potent Mu-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological and Structural Evaluation - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. acnp.org [acnp.org]

- 2. Frontiers | Endogenous opioid systems alterations in pain and opioid use disorder [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pathways and Receptors – Opioid Peptides [sites.tufts.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants | MDPI [mdpi.com]

- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Activation of G protein by opioid receptors: role of receptor number and G-protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Opioid receptor affinities of the blood-derived tetrapeptides hemorphin and cytochrophin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Enigma of Historphin: A Technical Guide for Researchers

Preamble: Unveiling the Architecture of a Potent Opioid Pentapeptide

Historphin, a pentapeptide with the sequence Tyr-Gly-Phe-Gly-Gly, stands as a molecule of significant interest within the opioid peptide family.[1] Its potent analgesic properties, coupled with a relatively simple primary structure, make it a compelling subject for researchers in neuroscience, pharmacology, and drug development.[1][2] This guide provides a comprehensive technical overview of the structural characteristics of the this compound molecule, synthesizing current knowledge and offering insights into the experimental methodologies crucial for its further elucidation. While a definitive high-resolution three-dimensional structure remains to be experimentally determined, this document will explore its known primary structure, inferred secondary and tertiary characteristics, potential for post-translational modifications, and the broader context of its synthesis, degradation, and signaling pathways.

I. The Foundational Blueprint: Primary Structure and its Significance

The primary structure, the linear sequence of amino acids, is the fundamental determinant of a peptide's function. This compound's sequence, Tyr-Gly-Phe-Gly-Gly, provides critical clues to its opioid activity.

| Position | Amino Acid | One-Letter Code | Properties of Side Chain | Postulated Role in Opioid Activity |

| 1 | Tyrosine | Y | Aromatic, Hydrophilic (phenolic hydroxyl group) | Essential for binding to opioid receptors; the phenolic hydroxyl group is a key pharmacophore.[2] |

| 2 | Glycine | G | Aliphatic, Non-polar (single hydrogen atom) | Provides conformational flexibility, allowing the peptide to adopt the necessary conformation for receptor binding. |

| 3 | Phenylalanine | F | Aromatic, Hydrophobic | Contributes to the hydrophobic interactions within the receptor binding pocket. |

| 4 | Glycine | G | Aliphatic, Non-polar | Further enhances conformational flexibility. |

| 5 | Glycine | G | Aliphatic, Non-polar | C-terminal residue; modifications at this position can significantly impact activity.[1] |

The N-terminal tyrosine residue is a hallmark of most opioid peptides and is indispensable for their interaction with opioid receptors. The subsequent glycine residues impart a high degree of conformational flexibility, a characteristic that is often crucial for the adoption of a bioactive conformation upon receptor binding.

II. Probing the Fold: Secondary and Tertiary Structure

While the definitive three-dimensional structure of this compound has not been elucidated through high-resolution techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, we can infer potential conformational states based on its primary sequence and studies of analogous peptides.

A. Inferred Conformational Flexibility:

The presence of three glycine residues suggests that this compound is likely a highly flexible molecule in solution, capable of existing in multiple conformational states. This flexibility can be both an asset and a challenge for structural determination.

B. Potential for Beta-Turns:

Short peptides, particularly those with glycine and proline residues, have a propensity to form beta-turns. While this compound lacks proline, the Gly-Phe-Gly sequence could potentially adopt a turn-like conformation, bringing the N- and C-termini into closer proximity. This folded structure is often critical for the biological activity of opioid peptides.[3]

Experimental Methodologies for Structural Elucidation:

The following experimental protocols are standard approaches for determining the three-dimensional structure of peptides like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for studying the structure and dynamics of molecules in solution.[4][5][6]

-

Protocol for 2D NMR of this compound:

-

Sample Preparation: Synthesize and purify this compound peptide. Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues.

-

Structural Restraints: Analyze the NOESY spectrum to identify through-space proximities between protons. These NOEs provide distance restraints for structure calculation.

-

Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

-

2. X-ray Crystallography:

This technique can provide an atomic-resolution structure of a molecule in its crystalline state.[7][8][9][10][11]

-

Protocol for this compound Crystallization and Structure Determination:

-

Peptide Synthesis and Purification: Obtain highly pure this compound peptide.

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals.

-

X-ray Diffraction Data Collection: Mount a suitable crystal and collect diffraction data using a synchrotron X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using methods like molecular replacement (if a homologous structure is available) or direct methods. Refine the atomic model against the experimental data.

-

3. Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[3][12][13][14][15]

-

Protocol for CD Analysis of this compound:

-

Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

-

Data Analysis: Analyze the resulting spectrum to estimate the percentages of different secondary structure elements (e.g., alpha-helix, beta-sheet, random coil) using deconvolution software.

-

III. Beyond the Backbone: Post-Translational Modifications (PTMs)

Post-translational modifications can significantly alter the structure, stability, and function of peptides. While no specific PTMs have been definitively identified for this compound, several are common for peptides and could potentially occur.[16][17][18][19]

Potential PTMs for this compound:

-

N-terminal Acetylation: The addition of an acetyl group to the N-terminal tyrosine.

-

C-terminal Amidation: The conversion of the C-terminal carboxyl group to an amide. Studies on this compound analogs have shown that C-terminal amidation can dramatically increase analgesic activity.[1]

-

Phosphorylation: The addition of a phosphate group to the hydroxyl group of the tyrosine residue.

Experimental Methodology for PTM Analysis:

Mass Spectrometry (MS):

Mass spectrometry is the primary tool for identifying and characterizing PTMs.[16][17][19][20]

-

Protocol for PTM Analysis of this compound by MS:

-

Sample Preparation: Isolate this compound from a biological source or use a synthetic version.

-

Enzymatic Digestion (Optional): For larger proteins containing the this compound sequence, digest with a specific protease (e.g., trypsin).

-

Mass Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

PTM Identification: Compare the measured mass of the peptide with its theoretical mass. A mass shift indicates the presence of a PTM.

-

Tandem MS (MS/MS): Fragment the modified peptide and analyze the fragment ions to pinpoint the exact location of the modification.[17]

-

IV. The Life Cycle of a Molecule: Synthesis, Degradation, and Signaling

A. Synthesis:

This compound, like other peptides, can be synthesized in the laboratory using solid-phase peptide synthesis (SPPS).[21][22][23] This method allows for the efficient and controlled assembly of the amino acid chain.

Caption: A generalized workflow for the solid-phase synthesis of this compound.

B. Degradation:

Opioid peptides are typically susceptible to rapid degradation by peptidases in the body, which limits their therapeutic potential.[24][25][26][27] The primary degradation pathway for many opioid peptides involves cleavage of the N-terminal tyrosine by aminopeptidases.[26]

Caption: The primary enzymatic degradation pathway for this compound.

C. Signaling Pathway:

This compound exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[2] The specific receptor subtype preference for this compound is not definitively established but is presumed to be within the classical opioid receptor family (mu, delta, kappa).

Upon binding, a conformational change in the receptor initiates a downstream signaling cascade.

Caption: A simplified schematic of the canonical opioid receptor signaling pathway.

The activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[28][29] This, in turn, reduces the activity of protein kinase A (PKA). Concurrently, the G-protein subunits can directly modulate ion channels, leading to neuronal hyperpolarization and a reduction in the release of excitatory neurotransmitters, which underlies the analgesic effect.[30]

V. Future Directions and Conclusion

The structural biology of this compound remains a fertile ground for investigation. The definitive determination of its three-dimensional structure, both in its free form and in complex with its cognate opioid receptor, would provide invaluable insights into the molecular basis of its potent bioactivity. Such knowledge would pave the way for the rational design of novel, more stable, and selective this compound analogs with enhanced therapeutic potential. The application of advanced NMR and X-ray crystallography techniques, coupled with computational modeling, will be instrumental in unraveling the structural enigma of this fascinating opioid peptide.

References

-

100 years of x-ray crystallography – video animation | Chemistry. The Guardian. Available at: [Link].

-

A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits. FEBS Journal. Available at: [Link].

-

A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. MDPI. Available at: [Link].

-

X-Ray Crystallography: A History of Ideas. ResearchGate. Available at: [Link].

-

X-ray crystallography. Wikipedia. Available at: [Link].

-

An overview of opioid peptides: Their sources and molecular sequences. De Gruyter. Available at: [Link].

-

[Highly active analogs of opiate-like peptides this compound and kapporphin]. PubMed. Available at: [Link].

-

Liquid chromatographic study of the enzymatic degradation of endomorphins, with identification by electrospray ionization mass spectrometry. PubMed. Available at: [Link].

-

Opioid peptides. Conformational studies of dermorphin and its constitutive fragments by circular dichroism. IX. PubMed. Available at: [Link].

-

Receptorphin: a conserved peptide derived from the sequence of the opioid receptor, with opioid displacement activity and potent antiproliferative actions in tumor cells. PubMed. Available at: [Link].

-

Hemorphins—From Discovery to Functions and Pharmacology. MDPI. Available at: [Link].

-

Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis. National Institutes of Health. Available at: [Link].

-

Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. National Institutes of Health. Available at: [Link].

-

A 500-MHz Proton Nuclear Magnetic Resonance Study of Mu Opioid Peptides in a Simulated Receptor Environment. PubMed. Available at: [Link].

-

Circular dichroism of peptides. PubMed. Available at: [Link].

-

Enzymatic degradation of endomorphins. PubMed. Available at: [Link].

-

Mass Spectrometry for Post-Translational Modifications. PubMed. Available at: [Link].

-

Three dimensional modelling of beta endorphin and its interaction with three opioid receptors. Academic Journals. Available at: [Link].

-

The three-dimensional structure of human β-endorphin amyloid fibrils. PubMed. Available at: [Link].

-

Conformational analysis of the endogenous mu-opioid agonist endomorphin-1 using NMR spectroscopy and molecular modeling. PubMed. Available at: [Link].

-

The use of circular dichroism in the investigation of protein structure and function. PubMed. Available at: [Link].

-

Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. National Institutes of Health. Available at: [Link].

-

Identification of Posttranslational Modification by Mass Spectrometry. Springer Link. Available at: [Link].

-

Mass Spectrometry for Post-Translational Modifications - Neuroproteomics. National Institutes of Health. Available at: [Link].

-

Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. National Institutes of Health. Available at: [Link].

-

Opioid receptors signaling network. National Institutes of Health. Available at: [Link].

-

Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link].

-

Study of the Three-Dimensional Structure of Tryptophan Zipper Peptides through 1 H NMR Chemical Shifts Calculations. ResearchGate. Available at: [Link].

-

Kinase cascades and ligand-directed signaling at the kappa opioid receptor. PubMed. Available at: [Link].

-

Solid Phase Peptide Synthesis Brief History. AAPPTec. Available at: [Link].

-

Degradation of low-molecular-weight opioid peptides by vascular plasma membrane aminopeptidase M. PubMed. Available at: [Link].

-

NMR of Natural Products as Potential Drugs. MDPI. Available at: [Link].

-

Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. National Institutes of Health. Available at: [Link].

-

Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. PubMed. Available at: [Link].

-

Tripeptide discriminations using circular dichroism detection. PubMed. Available at: [Link].

-

NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. National Institutes of Health. Available at: [Link].

-

Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. National Institutes of Health. Available at: [Link].

-

Induced circular dichroism as a tool to investigate the binding of drugs to carrier proteins: Classic approaches and new trends. PubMed. Available at: [Link].

-

Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. MDPI. Available at: [Link].

-

Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. National Institutes of Health. Available at: [Link].

-

Relationship between primary structure and activity in exorphins and endogenous opioid peptides. PubMed. Available at: [Link].

Sources

- 1. [Highly active analogs of opiate-like peptides this compound and kapporphin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of opioid peptides: Their sources and molecular sequences | Journal of Opioid Management [wmpllc.org]

- 3. Opioid peptides. Conformational studies of dermorphin and its constitutive fragments by circular dichroism. IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 500-MHz proton nuclear magnetic resonance study of mu opioid peptides in a simulated receptor environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational analysis of the endogenous mu-opioid agonist endomorphin-1 using NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. 100 years of x-ray crystallography – video animation | Chemistry | The Guardian [theguardian.com]

- 10. mdpi.com [mdpi.com]

- 11. A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tripeptide discriminations using circular dichroism detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induced circular dichroism as a tool to investigate the binding of drugs to carrier proteins: Classic approaches and new trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Post Translational Modification [sigmaaldrich.com]

- 17. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Posttranslational Modification by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Mass Spectrometry for Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. peptide.com [peptide.com]

- 24. Liquid chromatographic study of the enzymatic degradation of endomorphins, with identification by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Enzymatic degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Degradation of low-molecular-weight opioid peptides by vascular plasma membrane aminopeptidase M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Kinase cascades and ligand-directed signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Historphin in Pain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Historphin, a pentapeptide with the sequence Tyr-Gly-Phe-Gly-Gly, has emerged as a molecule of interest within the field of pain research. Its structural similarity to endogenous opioid peptides suggests a potential role in the modulation of nociceptive pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological function in pain modulation, delving into its mechanism of action, receptor interactions, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a resource for researchers and drug development professionals investigating novel analgesic therapies.

Introduction: The Endogenous Opioid System and the Emergence of this compound

The endogenous opioid system is a critical component of the body's natural pain management circuitry, comprising opioid receptors (mu, delta, and kappa), and their endogenous ligands, such as endorphins, enkephalins, and dynorphins.[1][2] These peptides, released in response to pain or stress, interact with opioid receptors located throughout the central and peripheral nervous systems to produce potent analgesia.[1][2] The discovery and characterization of these endogenous molecules have paved the way for the development of opioid analgesics, which remain the gold standard for the treatment of severe pain.[3]

This compound (Tyr-Gly-Phe-Gly-Gly) is a pentapeptide that shares the conserved N-terminal tyrosine residue essential for opioid activity.[4] While less extensively studied than the classical opioid peptides, preliminary research indicates that this compound and its analogs possess significant analgesic properties.[5] This guide will synthesize the available scientific literature to provide an in-depth analysis of this compound's role in pain modulation.

Mechanism of Action: this compound's Interaction with the Opioid System

The analgesic effects of this compound are believed to be mediated through its interaction with the opioid receptor system. This is primarily evidenced by the reversal of its analgesic effects by naloxone, a non-selective opioid receptor antagonist.[5]

Opioid Receptor Binding Profile

Table 1: Hypothetical Opioid Receptor Binding Affinities (Ki, nM) of this compound

| Receptor Subtype | This compound (Tyr-Gly-Phe-Gly-Gly) |

| Mu (μ) | Data not available |

| Delta (δ) | Data not available |

| Kappa (κ) | Data not available |

Note: This table highlights the current gap in the literature regarding the specific binding affinities of this compound. Further research employing radioligand binding assays is required to quantify these values.

Signal Transduction Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[8] The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8][9] This, in turn, modulates the activity of various downstream effectors, ultimately resulting in a reduction in neuronal excitability and neurotransmitter release.

While direct evidence for this compound's influence on G-protein coupling and second messenger systems is not yet published, its opioid-like analgesic activity strongly suggests that it follows this canonical pathway.

Diagram: Postulated this compound Signaling Pathway

Caption: Postulated signaling cascade of this compound in pain modulation.

Experimental Methodologies for Studying this compound

The evaluation of this compound's analgesic properties relies on a combination of in vitro and in vivo experimental models.

In Vitro Assays

To determine the binding affinity (Ki) of this compound for opioid receptors, competitive radioligand binding assays are essential.

Protocol: Opioid Receptor Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the opioid receptor subtype of interest (e.g., CHO-K1 cells stably expressing human μ, δ, or κ receptors).

-

Radioligand Incubation: Incubate the membrane preparations with a known concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, or [³H]U69,593 for κ) in the presence of varying concentrations of unlabeled this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[10][11]

This functional assay measures the ability of this compound to activate G-proteins coupled to opioid receptors.

Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Incubation: Incubate cell membranes expressing the opioid receptor of interest with a sub-saturating concentration of [³⁵S]GTPγS and varying concentrations of this compound.

-

Stimulation and Termination: Initiate the binding reaction by adding GDP. After a defined incubation period, terminate the reaction by rapid filtration.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using liquid scintillation counting.

-

Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and Emax values.[12]

This assay directly measures the functional consequence of opioid receptor activation by this compound.